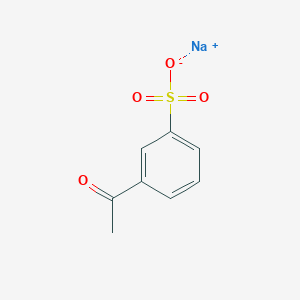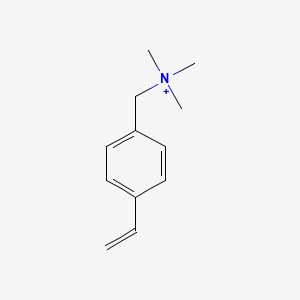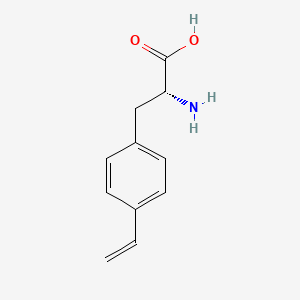
(R)-2-Amino-3-(4-vinylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(4-vinylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a vinyl group attached to the phenyl ring, which is connected to the alpha carbon of the amino acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-vinylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-vinylbenzaldehyde.
Aldol Condensation: The 4-vinylbenzaldehyde undergoes an aldol condensation reaction with glycine to form the corresponding alpha, beta-unsaturated aldehyde.
Reduction: The alpha, beta-unsaturated aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.
Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods: Industrial production of ®-2-Amino-3-(4-vinylphenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The vinyl group can undergo oxidation to form the corresponding epoxide or diol.
Reduction: The carboxylic acid group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide for oxidation of the vinyl group.
Reduction: Sodium borohydride or lithium aluminum hydride for reduction of the carboxylic acid group.
Substitution: Alkyl halides or acyl chlorides for substitution reactions involving the amino group.
Major Products:
Epoxide or Diol: Formed from the oxidation of the vinyl group.
Alcohol: Formed from the reduction of the carboxylic acid group.
Derivatives: Various derivatives formed from substitution reactions involving the amino group.
科学研究应用
®-2-Amino-3-(4-vinylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a ligand for receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
作用机制
The mechanism of action of ®-2-Amino-3-(4-vinylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The vinyl group allows for potential interactions with enzymes and receptors, leading to various biological effects. The amino and carboxylic acid groups enable the compound to participate in hydrogen bonding and ionic interactions, further influencing its activity.
相似化合物的比较
Phenylalanine: An amino acid with a phenyl group instead of a vinyl group.
Tyrosine: An amino acid with a hydroxyl group on the phenyl ring.
Tryptophan: An amino acid with an indole ring.
Uniqueness: ®-2-Amino-3-(4-vinylphenyl)propanoic acid is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other amino acids.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(4-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m1/s1 |
InChI 键 |
FEXQXSKTRZQJLH-SNVBAGLBSA-N |
手性 SMILES |
C=CC1=CC=C(C=C1)C[C@H](C(=O)O)N |
规范 SMILES |
C=CC1=CC=C(C=C1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


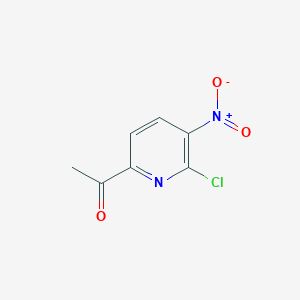
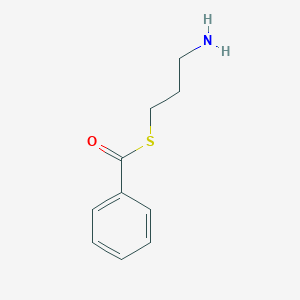
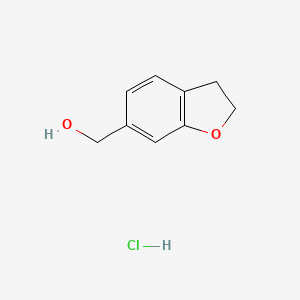
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
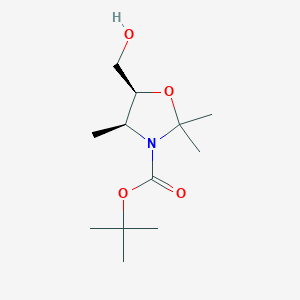
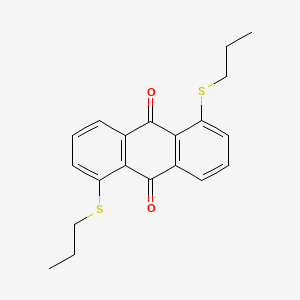
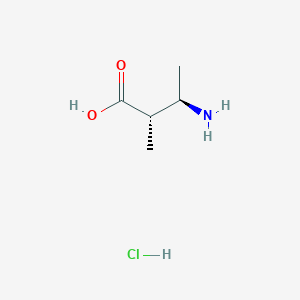
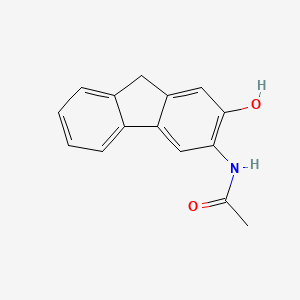
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)

